![molecular formula C8H15Cl2N B1379692 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1438268-76-8](/img/structure/B1379692.png)
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride
Descripción general
Descripción
“2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride” is a chemical compound that is related to the bicyclo[2.2.1]heptane structure . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .
Synthesis Analysis
The synthesis of related compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds, such as bicyclo[2.2.1]heptane derivatives, have been studied. A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The scientific interest in 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride primarily lies in its synthesis and structural analysis, serving as a basis for further chemical and pharmacological studies. The compound is related to a class of bicyclic structures that have been explored for various synthetic applications, including the synthesis of analogues and derivatives with potential biological activities.
One notable study involves the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, which was synthesized from dimethyl- meso -2,5-dibromohexanedioate. This process highlights the compound's utility in creating structurally constrained analogues of biologically relevant molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Another research direction involves the structural characterization of 7-azabicyclo[2.2.1]heptane, as seen in the analysis of its parent ring as 7-azabicyclo[2.2.1]heptan-7-ium chloride. This work underscores the significance of the core bicyclic structure in the context of molecular architecture and potential pharmacophoric features (Britvin & Rumyantsev, 2017).
Chemical Transformations and Derivatives
Research also delves into the chemical transformations and potential applications of the 2-azabicyclo[2.2.1]heptane scaffold in synthesizing various derivatives. For instance, a study described a facile route to 6-substituted 2-azabicyclo[2.2.1]heptanes, demonstrating the versatility of the bicyclic system for generating compounds with potential biological relevance (Portoghese & Sepp, 1973).
Safety And Hazards
Direcciones Futuras
The future directions for the study and application of “2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride” and related compounds could involve the development of more efficient reactions to access bicyclic ketone derivatives, particularly those bearing a bicyclo[2.2.1]heptane or bicyclo[3.2.1]octane skeleton . These compounds could have potential applications in various fields, including medicine and perfumery .
Propiedades
IUPAC Name |
2-(2-chloroethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c9-3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOJIVMJJQMOFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



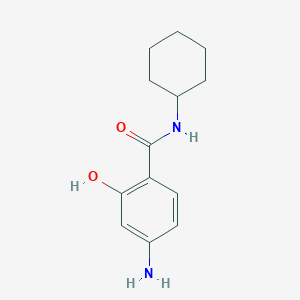
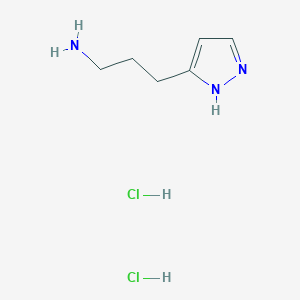
![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)
![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)


![Tert-butyl 4-[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxylate](/img/structure/B1379622.png)
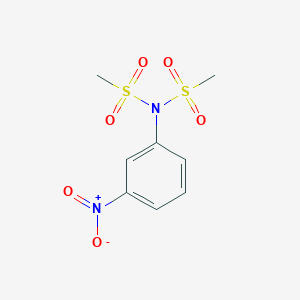
![N-[5-(pyrrolidin-2-yl)-1,3,4-oxadiazol-2-yl]acetamide hydrochloride](/img/structure/B1379624.png)
![8-bromo-1H,2H,3H,4H,5H-pyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B1379625.png)
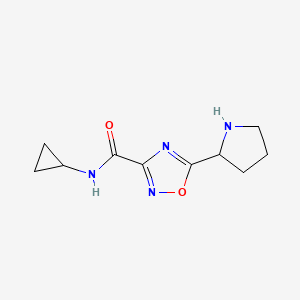
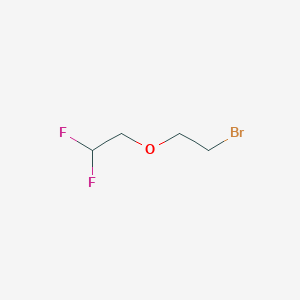

![1-(4-Aminophenyl)-3-[(4-methylphenyl)methyl]urea hydrochloride](/img/structure/B1379632.png)